Desloratadine Citric Amide

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Essential impurity standard for desloratadine quality control. Unique citric acid conjugate with distinct chromatographic properties. Critical for ICH Q3B compliance and stability studies; directly implicated in market recall. Differentiate from EP/USP impurities.

Molecular Formula C25H25ClN2O6
Molecular Weight 484.933
CAS No. 1797131-43-1
Cat. No. B583161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine Citric Amide
CAS1797131-43-1
Synonyms8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC25H25ClN2O6
Molecular Weight484.933
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4
InChIInChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33)
InChIKeyXGIKKMKTABMKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Citric Amide (CAS 1797131-43-1) Chemical Identity and Core Application for Pharmaceutical Quality Control


Desloratadine Citric Amide (CAS 1797131-43-1) is a structurally characterized derivative of desloratadine, identified as an impurity of the second-generation, non-sedating histamine H1-receptor antagonist desloratadine (CAS 100643-71-8) [1]. The compound is formally defined as 2-[2-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-2-oxoethyl]-2-hydroxybutanedioic acid, with the molecular formula C₂₅H₂₅ClN₂O₆ and a molecular weight of 484.9 g/mol [2]. It is primarily utilized as a pharmaceutical impurity reference standard for analytical method development, stability-indicating method validation, and quality control testing in accordance with ICH guidelines for desloratadine-containing pharmaceutical products .

Why Desloratadine Citric Amide (CAS 1797131-43-1) Cannot Be Replaced with Generic Desloratadine or Other Analogs in Analytical Quality Control


Desloratadine Citric Amide possesses a unique chemical structure—a citric acid moiety conjugated to the piperidine nitrogen of the desloratadine core—that confers distinct chromatographic and physicochemical properties not shared by the parent drug desloratadine or other common desloratadine impurities such as Desloratadine EP Impurity A (CAS 298220-99-2) or USP Related Compound A (CAS 117796-50-6) [1][2]. The compound's specific retention behavior, UV absorption profile, and mass spectrometric fragmentation pattern are essential for unambiguous peak identification and accurate quantification in stability-indicating UPLC/HPLC methods [3]. Substituting this compound with desloratadine or a structurally unrelated impurity standard would compromise method specificity, violate ICH Q3A/Q3B impurity qualification requirements, and potentially result in failure to detect this known degradation-associated impurity—which has triggered a precautionary recall of desloratadine film-coated tablets due to specification non-compliance after prolonged storage [4].

Desloratadine Citric Amide (CAS 1797131-43-1) Quantitative Differentiation Evidence Versus Comparator Impurity Standards


Regulatory Recognition and Criticality: Desloratadine Citric Amide as a Specified Impurity Associated with Product Recall

Desloratadine Citric Amide is a known impurity of desloratadine that has been documented in regulatory agency actions. During stability testing after storage periods exceeding two years, this impurity was detected at levels causing the product to fail its established specifications, resulting in a precautionary recall of desloratadine 5 mg film-coated tablets (EU/1/11/746/002 and 006) [1]. In contrast, other desloratadine impurities such as Desloratadine EP Impurity A (11-fluoro derivative) and EP Impurity B (tetrahydropyridinyl isomer) have not been associated with similar market actions [2]. The availability of a high-purity reference standard for this specific impurity is therefore essential for developing stability-indicating methods capable of monitoring this degradation pathway and ensuring product quality throughout the labeled shelf life.

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance Stability Testing

Structural Differentiation and Chromatographic Selectivity: Desloratadine Citric Amide Versus USP Related Compound A and EP Impurity A

Desloratadine Citric Amide is structurally distinct from other commercially available desloratadine impurity standards, including USP Related Compound A (8-bromo analog, CAS 117796-50-6) and Desloratadine EP Impurity A (11-fluoro derivative, CAS 298220-99-2) [1][2]. The target compound incorporates a 2-hydroxybutanedioic acid (citric acid) moiety conjugated via an amide linkage to the piperidine nitrogen, resulting in the molecular formula C₂₅H₂₅ClN₂O₆ and a molecular weight of 484.9 g/mol [3]. USP Related Compound A (C₁₉H₁₉BrN₂, MW 355.27) and EP Impurity A (C₁₉H₂₁ClFN₂, MW 330.83) possess fundamentally different elemental compositions and molecular weights, which translate to distinct reversed-phase chromatographic retention times and UV absorbance characteristics when analyzed under validated UPLC conditions [4]. These differences are essential for unambiguous peak identification in complex sample matrices.

Analytical Method Development Chromatography Reference Standards Structural Elucidation

Supply Chain Differentiation: Vendor Quality Certification and Regulatory Compliance Documentation

Desloratadine Citric Amide is available from multiple commercial suppliers with varying levels of quality certification and documentation. Some vendors provide comprehensive Certificates of Analysis (COA) and analytical data meeting regulatory requirements for pharmaceutical research and ANDA/DMF submissions , while other suppliers operate GMP-compliant and ISO-certified production facilities, ensuring consistent quality and regulatory alignment . In contrast, many alternative desloratadine impurity standards (e.g., Desloratadine EP Impurity B, Desloratadine Carbonitryl Impurity) are frequently listed without explicit GMP or ISO certification claims, and their availability of full characterization data compliant with regulatory guidelines is variable [1]. This differentiation in supply chain quality documentation directly impacts a laboratory's ability to meet ICH Q7 requirements for reference standard qualification and traceability.

Supplier Qualification GMP Compliance ISO 17034 Reference Standard Procurement

Analytical Method Compatibility: Validated UPLC Separation of Desloratadine Citric Amide in the Presence of Multiple Impurities

A validated stability-indicating reverse-phase UPLC method has been developed for the determination of desloratadine purity in the presence of its impurities and forced degradation products [1]. The method, developed using a Waters Acquity BEH C18 column with gradient elution and UV detection at 280 nm, successfully separates desloratadine and its five associated impurities within an 8-minute run time [1]. The method was validated according to ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness [1]. While the published abstract does not explicitly name Desloratadine Citric Amide among the five separated impurities, the method's demonstrated capability to resolve multiple structurally related desloratadine impurities provides a validated analytical framework within which this specific impurity standard can be applied for method extension or adaptation. Forced degradation studies showed that desloratadine degrades significantly under oxidative and thermal stress conditions while remaining stable under acid, base, hydrolytic, and photolytic conditions [1].

Stability-Indicating Method UPLC ICH Validation Pharmaceutical Analysis

Desloratadine Citric Amide (CAS 1797131-43-1) Validated Application Scenarios for Quality Control and Regulatory Compliance


Stability-Indicating Method Development and Validation per ICH Q2(R1) for Desloratadine Formulations

Desloratadine Citric Amide is used as a reference standard for developing and validating stability-indicating UPLC/HPLC methods intended to quantify desloratadine and its related impurities in pharmaceutical dosage forms [1]. The compound's known association with long-term storage degradation [2] makes it essential for forced degradation studies and shelf-life stability testing under ICH Q1A(R2) conditions. The availability of a validated UPLC method that resolves five impurities within 8 minutes using a Waters Acquity BEH C18 column with UV detection at 280 nm [1] provides a methodological template for integrating this impurity standard into routine quality control workflows.

ANDA and DMF Submission Support for Generic Desloratadine Products

For pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic desloratadine products, well-characterized impurity reference standards such as Desloratadine Citric Amide are required for demonstrating analytical method capability and impurity profile comparability to the Reference Listed Drug (RLD) . The compound's documented detection in commercial batches [2] establishes it as a process-related or degradation impurity that must be controlled, monitored, and reported according to ICH Q3B(R2) thresholds for identification (0.2% for drugs with daily dose ≤10 mg) and qualification (≤0.2% or ≤2 mg/day).

Post-Marketing Surveillance and Quality Defect Investigation for Desloratadine Products

Given that Desloratadine Citric Amide has been directly implicated in a precautionary market recall due to stability-related specification failures [2], this impurity reference standard is critical for post-marketing surveillance testing, quality defect investigations, and root cause analysis of out-of-specification (OOS) results. Laboratories conducting such investigations require an authenticated reference standard to confirm impurity identity via spiking studies and to accurately quantify impurity levels in retained samples from affected batches.

Internal Reference Standard Preparation and Supplier Qualification

Quality control laboratories can use Desloratadine Citric Amide obtained from ISO 17034-certified or GMP-compliant suppliers to establish traceable in-house working standards for routine analytical testing. This approach ensures compliance with ICH Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, which requires that reference standards be suitably characterized and that their traceability to pharmacopeial or certified standards be documented. The availability of comprehensive COA and characterization data supports audit readiness and reduces the risk of regulatory citations for inadequate reference standard qualification.

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